2-[(3-Ethylheptan-3-YL)oxy]oxane
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Overview
Description
2-[(3-Ethylheptan-3-YL)oxy]oxane is an organic compound with the molecular formula C14H28O2. It consists of 14 carbon atoms, 28 hydrogen atoms, and 2 oxygen atoms . The compound features a six-membered oxane ring with an ether linkage to a 3-ethylheptane group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Ethylheptan-3-YL)oxy]oxane typically involves the reaction of 3-ethylheptanol with oxirane under acidic or basic conditions. The reaction proceeds via the nucleophilic attack of the hydroxyl group on the oxirane ring, leading to the formation of the ether linkage . The reaction conditions, such as temperature, solvent, and catalyst, can be optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of heterogeneous catalysts, such as zeolites or metal oxides, can enhance the reaction rate and selectivity . The product is typically purified through distillation or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
2-[(3-Ethylheptan-3-YL)oxy]oxane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the oxane ring to a tetrahydrofuran ring using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can replace the ether oxygen with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halide substitution.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of tetrahydrofuran derivatives.
Substitution: Formation of halides or amines.
Scientific Research Applications
2-[(3-Ethylheptan-3-YL)oxy]oxane has several scientific research applications:
Chemistry: Used as a solvent or reagent in organic synthesis due to its unique ether structure.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized as a plasticizer or additive in polymer production to enhance flexibility and durability.
Mechanism of Action
The mechanism of action of 2-[(3-Ethylheptan-3-YL)oxy]oxane involves its interaction with molecular targets through hydrogen bonding, van der Waals forces, and hydrophobic interactions. The compound can modulate the activity of enzymes or receptors by binding to their active sites, leading to changes in cellular processes and pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-[(3-Methylheptan-3-YL)oxy]oxane
- 2-[(3-Propylheptan-3-YL)oxy]oxane
- 2-[(3-Butylheptan-3-YL)oxy]oxane
Uniqueness
2-[(3-Ethylheptan-3-YL)oxy]oxane is unique due to its specific ethylheptane group, which imparts distinct chemical and physical properties compared to its analogs.
Properties
CAS No. |
112150-41-1 |
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Molecular Formula |
C14H28O2 |
Molecular Weight |
228.37 g/mol |
IUPAC Name |
2-(3-ethylheptan-3-yloxy)oxane |
InChI |
InChI=1S/C14H28O2/c1-4-7-11-14(5-2,6-3)16-13-10-8-9-12-15-13/h13H,4-12H2,1-3H3 |
InChI Key |
BSHRNWKTMPQSMZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)(CC)OC1CCCCO1 |
Origin of Product |
United States |
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